molecular formula C11H8Cl2O2 B3024829 6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one CAS No. 41295-60-7

6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B3024829
CAS No.: 41295-60-7
M. Wt: 243.08 g/mol
InChI Key: PHZRSPOUDXXWJA-UHFFFAOYSA-N
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Description

6-Chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chlorinated chromenone backbone with functional groups at positions 4 (chloromethyl), 6 (chloro), and 7 (methyl).

  • Synthesis: Chloromethyl derivatives of coumarins are typically synthesized via Friedel-Crafts alkylation or halogenation reactions. For example, 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (1c) was prepared from 4-chlororesorcinol and purified via flash chromatography .
  • Structural Features: The chloromethyl group at position 4 enhances electrophilicity, enabling nucleophilic substitution reactions, while the 6-chloro and 7-methyl substituents influence electronic distribution and steric effects .

Properties

IUPAC Name

6-chloro-4-(chloromethyl)-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZRSPOUDXXWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199199
Record name 6-Chloro-4-(chloromethyl)-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-60-7
Record name 6-Chloro-4-(chloromethyl)-7-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41295-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(chloromethyl)-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one typically involves the chlorination of 7-methyl-2H-chromen-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is carried out under reflux conditions to ensure complete chlorination of the methyl group at the 4-position.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Reaction Types

6-Chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one can undergo several types of reactions:

Reaction Type Description
Substitution ReactionsChlorine atoms can be replaced with nucleophiles such as amines or thiols.
Oxidation ReactionsThe chromenone core can be oxidized to form quinone derivatives.
Reduction ReactionsCan be reduced to form dihydro derivatives using reducing agents like NaBH4.

These reactions highlight its versatility and importance in synthetic organic chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting its potential utility in pharmaceutical formulations aimed at treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential .

Enzyme Inhibition

It acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body. This inhibition can lead to altered drug metabolism, enhancing or diminishing the effects of co-administered medications .

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its ability to impart color makes it valuable in industries such as textiles and cosmetics.

Specialty Chemicals

The compound is also used in the production of specialty chemicals that require specific reactivity or stability characteristics, further expanding its industrial relevance.

Study on Anticancer Activity

In a study published in Pharmaceutical Research, researchers evaluated the structure-activity relationship (SAR) of various coumarin derivatives, including this compound. The study found that this compound exhibited significant Mcl-1 inhibitory activity, indicating its potential as an anticancer agent .

Enzyme Interaction Studies

A detailed investigation into the interactions of this compound with cytochrome P450 enzymes revealed that it could significantly alter metabolic pathways, suggesting implications for drug interactions and toxicity profiles .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one and similar compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound 4-ClCH2, 6-Cl, 7-CH3 C11H9Cl2O2 High reactivity (chloromethyl group)
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one (XZZ) 4-CH3, 6-Cl, 7-OH C10H7ClO3 Hydrogen bonding (OH group)
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 4-Ph, 6-Cl, 7-O-(2,4-Cl2Benzyl) C22H13Cl3O3 Enhanced lipophilicity, antimicrobial activity
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 3-CH3, 4-CH3, 6-Cl, 7-OH C11H9ClO3 Increased metabolic stability
4-(Chloromethyl)-7-methyl-2H-chromen-2-one 4-ClCH2, 7-CH3 C11H9ClO2 Reactive intermediate

Physicochemical Properties

  • Solubility : The absence of a hydroxy group (cf. XZZ) reduces aqueous solubility but increases logP, favoring blood-brain barrier penetration .
  • Thermal Stability : Methyl and chloromethyl substituents generally increase melting points compared to unsubstituted coumarins. For instance, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (XZZ) has a molecular weight of 210.61 g/mol and is stored at room temperature .

Research Findings and Data Tables

Spectroscopic Data Comparison

Compound 1H NMR (DMSO-d6, δ ppm) Key Peaks Reference
6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one 4.97 (s, CH2Cl), 6.47 (s, H-3), 7.84 (s, H-5) Chloromethyl resonance at 4.97
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one Not reported IR: 3546, 3392 cm⁻¹ (OH stretch)

Biological Activity

6-Chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are derivatives of coumarins. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial, anticancer, and enzyme-inhibiting properties. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₉Cl₂O₂
  • Molecular Weight : Approximately 257.11 g/mol
  • Structure : The compound features a chromenone backbone with chlorine substituents and a methyl group, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition :
    • It is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs.
    • The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.
  • Anticancer Activity :
    • Studies have indicated that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
    • Its potential as an anticancer agent has been explored in various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties :
    • The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria .
    • Its antimicrobial efficacy is enhanced by specific structural modifications within the chromenone framework.

Structure-Activity Relationship (SAR)

The SAR studies highlight how different substituents on the chromenone ring influence biological activity:

CompoundKey FeaturesBiological Activity
This compoundChlorine and methyl substitutionsAnticancer, antimicrobial
6-Chloro-4-(chloromethyl)-7-hydroxychromen-2-oneHydroxy group enhances solubilityIncreased reactivity
6-Chloro-4-(chloromethyl)coumarinLacks ethyl groupDifferent biological profile

The introduction of halogen groups (e.g., chlorine) at specific positions has been shown to enhance the activity against certain pathogens and cancer cell lines .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound induces apoptosis in human cancer cell lines through mitochondrial pathways. The compound activated caspases leading to programmed cell death with an IC50 value indicating significant potency.
  • Antimicrobial Efficacy :
    • In vitro studies assessed the antimicrobial activity against MRSA and other pathogens. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
  • Enzyme Interaction :
    • Research focused on the inhibition of cytochrome P450 enzymes showed that this compound could significantly alter the metabolism of drugs, indicating its potential role as a modulator in pharmacotherapy .

Q & A

Q. What are the recommended methodologies for synthesizing 6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one and structurally related chromenones?

Synthesis typically involves condensation reactions under acidic conditions. For example, chromenone derivatives can be synthesized via the Pechmann condensation of substituted phenols with β-keto esters in the presence of catalysts like ZnCl₂ or H₃PO₄. Solid-phase synthesis using malonic acid and phenol derivatives in phosphorous oxychloride has also been employed for analogous compounds . Key steps include:

  • Chloromethylation : Introduce chloromethyl groups using reagents like chloromethyl methyl ether (with caution due to toxicity risks; see safety protocols in ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard.
  • Characterization : Use 1^1H/13^13C NMR to confirm substitution patterns and LC-MS for purity assessment.

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for resolving structural ambiguities in halogenated chromenones?

SC-XRD is critical for confirming substituent positions and molecular geometry. Best practices include:

  • Crystal Growth : Use slow evaporation (e.g., ethanol or DCM/hexane mixtures) to obtain high-quality crystals.
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Software : Refine structures using SHELXL (for small molecules) with Olex2 or ORTEP-3 for visualization. Address disorder in chloromethyl groups via PART commands in SHELXL .
  • Validation : Check data-to-parameter ratios (>15:1) and R-factor convergence (<0.05) .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in chlorinated chromenones?

  • UV-Vis Spectroscopy : Identify π→π* transitions (~250–300 nm) and n→π* shifts caused by chloro/methyl groups .
  • IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • NMR Analysis : Use 1^1H NMR to resolve methyl (δ 2.3–2.5 ppm) and chloromethyl (δ 4.5–4.7 ppm) signals. 13^13C NMR confirms carbonyl (δ 160–165 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can crystallographic disorder in chloromethyl groups be resolved during refinement?

Disorder arises from rotational flexibility of the chloromethyl moiety. Strategies include:

  • Multi-PART Refinement : Split the group into two or more positions with occupancy factors summing to 1.
  • Restraints : Apply SIMU/DELU restraints in SHELXL to limit unrealistic bond distortions .
  • Validation : Use the ADDSYM algorithm (PLATON) to check for missed symmetry .
    Example: A study on 6-chloro-4-(2-phenylethenyl)chroman-2-one achieved R = 0.033 by partitioning the chloromethyl group into two sites with 60:40 occupancy .

Q. What experimental and computational approaches reconcile contradictory bioactivity data in halogenated chromenones?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from:

  • Regioselectivity : Chlorine position impacts electronic properties. Use DFT calculations (Gaussian 09, B3LYP/6-311+G**) to map electrostatic potentials and HOMO-LUMO gaps .
  • Solubility : Poor aqueous solubility (logP >3) can reduce in vivo efficacy. Modify with hydrophilic substituents (e.g., hydroxyl groups) or use DMSO/PBS emulsions .
  • Assay Validation : Cross-validate results with multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Q. How can fluorescence spectroscopy be leveraged to study metal-ion interactions with this compound?

Chromenones with hydroxyl groups exhibit fluorescence quenching/binding upon metal coordination:

  • Probe Design : Functionalize the 7-position with a hydroxyphenyl group to enhance chelation (see for Pr³⁺ detection using similar probes).
  • Experimental Setup : Monitor emission at λₑₓ = 350 nm in MeCN/H₂O (9:1).
  • Data Analysis : Fit Stern-Volmer plots to determine binding constants (Kₐ) and stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one
Reactant of Route 2
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6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one

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